molecular formula C16H20N4S B302238 1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde thiosemicarbazone

1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde thiosemicarbazone

Cat. No. B302238
M. Wt: 300.4 g/mol
InChI Key: MFALVTJWONSZMV-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde thiosemicarbazone, also known as Dp44mT, is a synthetic compound that has shown promising results in scientific research for its potential use in cancer treatment.

Mechanism of Action

1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde thiosemicarbazone exerts its anti-cancer effects through multiple mechanisms. It has been shown to inhibit the activity of ribonucleotide reductase, an enzyme required for DNA synthesis and cell proliferation. 1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde thiosemicarbazone also induces oxidative stress in cancer cells, leading to cell death. Additionally, 1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde thiosemicarbazone has been shown to inhibit the activity of metalloproteinases, enzymes that play a role in cancer invasion and metastasis.
Biochemical and Physiological Effects:
Studies have shown that 1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde thiosemicarbazone can induce cell cycle arrest and apoptosis in cancer cells. 1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde thiosemicarbazone has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth and metastasis. In addition, 1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde thiosemicarbazone has been shown to inhibit the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde thiosemicarbazone in lab experiments is its specificity for cancer cells, as it has been shown to have minimal toxicity to normal cells. However, 1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde thiosemicarbazone has limited solubility in water, which can make it difficult to use in certain experiments. Additionally, 1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde thiosemicarbazone has a short half-life, which can limit its effectiveness in vivo.

Future Directions

There are several potential future directions for research on 1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde thiosemicarbazone. One area of focus could be on improving its solubility and stability, which could enhance its effectiveness in vivo. Additionally, further studies could be conducted to investigate the potential of 1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde thiosemicarbazone in combination with other anti-cancer drugs or therapies. Finally, research could be conducted to investigate the potential of 1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde thiosemicarbazone in other diseases beyond cancer, such as neurodegenerative diseases.

Synthesis Methods

1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde thiosemicarbazone is synthesized by reacting 2,6-dimethylphenylhydrazine with 2,5-dimethyl-1H-pyrrole-3-carbaldehyde thiosemicarbazone in the presence of acetic acid. The resulting compound is purified by column chromatography, yielding 1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde thiosemicarbazone as a yellow powder.

Scientific Research Applications

1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde thiosemicarbazone has shown potential in scientific research for its anti-cancer properties. Studies have shown that 1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde thiosemicarbazone can inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. 1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde thiosemicarbazone has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

Product Name

1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde thiosemicarbazone

Molecular Formula

C16H20N4S

Molecular Weight

300.4 g/mol

IUPAC Name

[(E)-[1-(2,6-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]thiourea

InChI

InChI=1S/C16H20N4S/c1-10-6-5-7-11(2)15(10)20-12(3)8-14(13(20)4)9-18-19-16(17)21/h5-9H,1-4H3,(H3,17,19,21)/b18-9+

InChI Key

MFALVTJWONSZMV-GIJQJNRQSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)N2C(=CC(=C2C)/C=N/NC(=S)N)C

SMILES

CC1=C(C(=CC=C1)C)N2C(=CC(=C2C)C=NNC(=S)N)C

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=CC(=C2C)C=NNC(=S)N)C

Origin of Product

United States

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